Enantiomeric Purity vs (R)-Enantiomer
The target compound, (S)-(+)-5-Bromomethyl-2-pyrrolidinone (CAS 72479-05-1), is distinguished from its (R)-enantiomer (CAS 98612-60-3) by its specific optical rotation of [α]22/D 30.0° (c = 0.5 in ethanol) . The (R)-enantiomer, while chemically identical in molecular formula (C5H8BrNO, MW 178.03) and bulk physical properties (mp ~76-80 °C), yields the antipodal stereoisomer in any subsequent reaction. This stereochemical inversion is non-trivial: in medicinal chemistry contexts, the (R)-enantiomer can exhibit up to 10-fold differences in binding affinity or even complete loss of activity compared to the (S)-isomer due to chiral recognition at biological targets .
| Evidence Dimension | Stereochemical Identity and Optical Rotation |
|---|---|
| Target Compound Data | [α]22/D 30.0° (c = 0.5, ethanol) |
| Comparator Or Baseline | (R)-5-Bromomethyl-2-pyrrolidinone (CAS 98612-60-3): opposite stereochemistry, optical rotation data not publicly reported |
| Quantified Difference | Absolute configuration at C5 is (S) vs (R); the specific optical rotation serves as the primary quantitative discriminator for identity verification. |
| Conditions | Polarimetry at 22 °C in ethanol solution |
Why This Matters
For procurement of chiral building blocks in asymmetric synthesis, the specific optical rotation provides a direct, quantitative assay to confirm that the correct enantiomer has been received, preventing costly downstream failures due to stereochemical misassignment.
